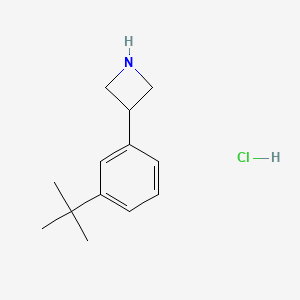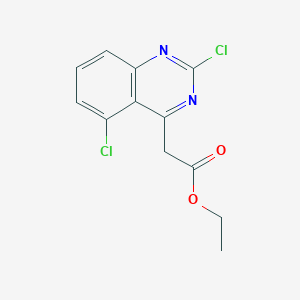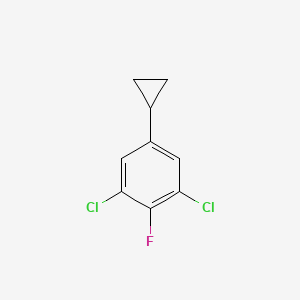
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene is an organic compound with the molecular formula C9H7Cl2F and a molecular weight of 205.05 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a cyclopropyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-cyclopropyl-2-fluorobenzene can be achieved through several methods. One common approach involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to introduce the cyclopropyl group. The reaction conditions typically involve the use of sulfuric acid, sodium nitrite, and cuprous bromide in hydrobromic acid .
Industrial Production Methods
For industrial production, the tubular diazotization reaction technology is often employed. This method involves the continuous feeding of ammonium salt and sodium nitrite aqueous solution into a tubular reactor to obtain a diazonium salt intermediate. This intermediate is then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to produce this compound .
化学反応の分析
Types of Reactions
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl-substituted fluorobenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Dichloro-5-cyclopropyl-2-fluorobenzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar in structure but lacks the cyclopropyl group.
1,3-Difluorobenzene: Contains two fluorine atoms instead of chlorine and cyclopropyl groups.
Uniqueness
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical syntheses and industrial applications .
特性
分子式 |
C9H7Cl2F |
|---|---|
分子量 |
205.05 g/mol |
IUPAC名 |
1,3-dichloro-5-cyclopropyl-2-fluorobenzene |
InChI |
InChI=1S/C9H7Cl2F/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2H2 |
InChIキー |
SRLPBUSRPIUXKE-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=C(C(=C2)Cl)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



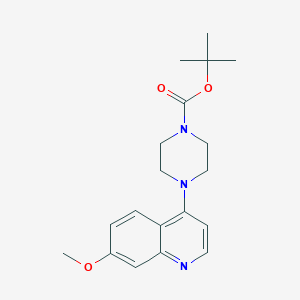
![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)

![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
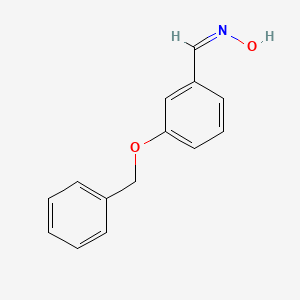



![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)

